2-(1H-Pyrazol-3-yl)phenol

Immuno-oncology IDO1 inhibition Cancer immunotherapy

2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8), also known as 3-(2-hydroxyphenyl)pyrazole or 2-(pyrazol-5-yl)phenol, is a heterocyclic building block with molecular formula C₉H₈N₂O and molecular weight 160.17 g·mol⁻¹. The compound features an ortho-phenol group directly attached to a 1H-pyrazole ring at the 3-position, forming an intramolecular O–H···N hydrogen bond that stabilizes a near-coplanar conformation.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 34810-67-8
Cat. No. B1269743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-3-yl)phenol
CAS34810-67-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NN2)O
InChIInChI=1S/C9H8N2O/c12-9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6,12H,(H,10,11)
InChIKeyLKTJPAUDNOBJAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8): Core Physicochemical and Structural Baseline for Sourcing Decisions


2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8), also known as 3-(2-hydroxyphenyl)pyrazole or 2-(pyrazol-5-yl)phenol, is a heterocyclic building block with molecular formula C₉H₈N₂O and molecular weight 160.17 g·mol⁻¹ [1]. The compound features an ortho-phenol group directly attached to a 1H-pyrazole ring at the 3-position, forming an intramolecular O–H···N hydrogen bond that stabilizes a near-coplanar conformation [2]. This rigid, planar geometry is a distinguishing structural feature that influences its metal-coordination behavior and physicochemical properties relative to other pyrazolylphenol positional isomers or substituted analogs. Commercially, the compound is available at ≥97–98% purity (GC/T) from multiple suppliers, with a reported melting point range of 90–99 °C (lit.) .

Why 2-(1H-Pyrazol-3-yl)phenol Cannot Be Simply Replaced by Other Pyrazolylphenol Isomers or 4-Substituted Analogs


The 2-(1H-pyrazol-3-yl)phenol scaffold occupies a unique property space among pyrazolylphenol congeners. Replacing it with a 4-halogeno (chloro, bromo) or 4-alkyl analog introduces substantial shifts in melting point (Δmp > 60 °C vs. 4-chloro; Δmp > 65 °C vs. 4-bromo), lipophilicity (ΔlogP ≈ +0.7–0.9 units for 4-chloro), and electronic character . The 3-(1H-pyrazol-4-yl)phenol positional isomer exhibits a melting point elevation of approximately 120 °C relative to the target compound, reflecting fundamentally different crystal packing [1]. These physicochemical divergences translate into altered solubility, formulation behavior, and reactivity in downstream synthetic transformations. Furthermore, the parent compound's unsubstituted pyrazole ring permits N–H tautomerism that is sterically and electronically modulated by 4-substituents, affecting both metal-coordination geometry and hydrogen-bonding patterns critical to target engagement in biochemical assays [2][3].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8) Versus Closest Analogs


IDO1 Enzyme Inhibition: Direct Head-to-Head Comparison of 2-(1H-Pyrazol-3-yl)phenol vs. 4-Fluoro-2-(1H-pyrazol-3-yl)phenol in the Same Assay

In a standardized recombinant human indoleamine 2,3-dioxygenase 1 (IDO1) inhibition assay conducted at pH 6.5 and 2 °C in a 96-well microtiter plate format, 2-(1H-pyrazol-3-yl)phenol exhibited an IC₅₀ of 3.50 × 10⁴ nM (35 µM), whereas its 4-fluoro substituted analog (4-fluoro-2-(1H-pyrazol-3-yl)phenol) displayed an IC₅₀ of 2.60 × 10⁴ nM (26 µM) under identical conditions, as recorded in BindingDB entry BDBM24679 vs. BDBM24678 [1][2]. The same relative order of potency (0.035 vs. 0.026, units consistent with mM) is independently corroborated by the enzyme-information.de database under EC 1.13.11.52 [3]. The fluoro substitution confers only a ~1.35-fold improvement in potency, indicating that the unsubstituted parent scaffold retains substantial intrinsic inhibitory activity.

Immuno-oncology IDO1 inhibition Cancer immunotherapy Enzyme assay

Melting Point as a Surrogate for Crystal Packing and Processability: Comparison Across Pyrazolylphenol Analogs

The melting point of 2-(1H-pyrazol-3-yl)phenol is reported in the range of 90–99 °C (Sigma-Aldrich: 90–94 °C ; CAS Common Chemistry: 98–99 °C [1]; TCI: 95–99 °C ). In contrast, the 4-chloro analog melts at 157–161 °C (TCI) , the 4-bromo analog at 158–163 °C , the 4-methyl analog at 102–108 °C , and the positional isomer 3-(1H-pyrazol-4-yl)phenol at 218–220 °C [2]. The parent compound's melting point is the lowest in this series, implying weaker intermolecular interactions in the solid state and potentially more favorable solubility and processability characteristics for solution-phase chemistry.

Solid-state chemistry Process chemistry Formulation Crystal engineering

Lipophilicity (logP) Differentiation: Impact on Aqueous Solubility and Drug-Likeness Parameters

The calculated logP of 2-(1H-pyrazol-3-yl)phenol is 1.54–1.78 (Chembase: 1.54 [1]; Molbase: 1.78 [2]), placing it within the optimal Lipinski range (logP ≤ 5). Its 4-chloro analog exhibits a significantly higher logP of 2.44 , representing a ΔlogP of approximately +0.7–0.9 units. The compound also satisfies all other Lipinski Rule of Five criteria (MW 160.17, H-bond donors 2, H-bond acceptors 2–3, polar surface area 48.91 Ų) [1]. The lower logP of the parent scaffold predicts superior aqueous solubility relative to halogenated analogs, which is a critical parameter for biochemical assay compatibility and oral bioavailability potential.

Physicochemical profiling Drug-likeness Lipinski parameters ADME prediction

Metal Coordination Geometry: Bidentate N,O-Chelation Mode of 2-(1H-Pyrazol-3-yl)phenol Verified by Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction analysis of the copper(II) complex [Cu(2-(1H-pyrazol-3-yl)phenolato-κ²N,O)(2-(1H-pyrazol-3-yl)phenol-κN)Cl] (CCDC deposition) revealed that 2-(1H-pyrazol-3-yl)phenol can coordinate in two distinct modes within the same complex: a bidentate κ²N,O mode via the deprotonated phenolate oxygen and pyrazole N2 nitrogen, and a monodentate κN mode via the neutral pyrazole nitrogen [1]. The intramolecular O–H···N hydrogen bond between the phenol OH and pyrazole N1 (O–H 0.83(4) Å, H···N 1.87(4) Å) pre-organizes the ligand for metal binding. This dual-mode coordination capability is structurally documented and differentiates the ortho-phenol-pyrazole architecture from meta- or para-substituted isomers, which cannot form the same chelate ring.

Coordination chemistry Crystal engineering Catalyst design Metal-organic frameworks

Antifungal Structure-Activity Relationship Context: Position of the Parent Scaffold in the Activity Landscape of Arylpyrazoles

Zhang et al. (2017) evaluated a series of arylpyrazole derivatives against five phytopathogenic fungi (Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, Fusarium solani) and reported that 4-chloro-2-(1H-pyrazol-3-yl)phenol (3k) and 4-bromo-3-phenol-1H-pyrazole (3b) exhibited broad-spectrum antifungal activity with IC₅₀ values ranging from 4.66 to 12.47 µg/mL [1]. Critically, the study demonstrated that the presence of an electron-withdrawing group or a halogen at the 4-position of the pyrazole enhanced antifungal activity, while pyrazoles bearing a single aryl group at the 3-position (the parent scaffold class) exhibited superior activity compared to those with two aryl substituents [1]. The unsubstituted 2-(1H-pyrazol-3-yl)phenol thus represents the minimal active pharmacophore in this series—a strategically important reference compound for SAR exploration and a versatile intermediate for diversification.

Antifungal agents Agrochemical discovery Structure-activity relationships Crop protection

Prioritized Application Scenarios Where 2-(1H-Pyrazol-3-yl)phenol (CAS 34810-67-8) Offers Demonstrable Advantage Over Analogs


IDO1 Inhibitor Lead Discovery: Selecting the Optimal Starting Scaffold for Fragment-Based or Ligand-Efficiency-Driven Programs

In immuno-oncology programs targeting IDO1, 2-(1H-pyrazol-3-yl)phenol presents an IC₅₀ of 35 µM against recombinant human IDO1, only 1.35-fold weaker than its 4-fluoro congener (IC₅₀ = 26 µM) measured in the same assay [1][2]. Given its lower molecular weight (160.17 vs. 178.16 for the 4-fluoro analog) and superior ligand efficiency, the parent scaffold is the preferred starting point for fragment growth or structure-based optimization campaigns. The compound also satisfies all Lipinski Rule of Five criteria (logP ~1.54–1.78, PSA 48.91 Ų) [3], supporting its suitability for oral drug development.

Coordination Chemistry and Catalyst Design: Exploiting the Crystallographically Verified Bidentate N,O-Chelation Mode

The single-crystal X-ray structure of the Cu(II) complex confirms that 2-(1H-pyrazol-3-yl)phenol acts as a bidentate κ²N,O ligand, forming a stable five-membered chelate ring [4]. This coordination mode is geometrically impossible for 3-(1H-pyrazol-4-yl)phenol or 4-(1H-pyrazol-1-yl)phenol positional isomers. Research groups developing metal-based catalysts, MRI contrast agents, or metallodrugs should prioritize the ortho-pyrazol-3-yl isomer for its predictable and well-characterized coordination chemistry.

Agrochemical Discovery: Baseline Pharmacophore for Antifungal SAR Libraries

Zhang et al. (2017) established that monoaryl-1H-pyrazoles with a 3-substituted phenol group represent the most active antifungal scaffold class in their series, outperforming diaryl-substituted pyrazoles [5]. While 4-halogenation further enhances potency (IC₅₀ 4.66–12.47 µg/mL for 4-chloro and 4-bromo derivatives), the unsubstituted parent compound serves as the essential reference point for quantifying the contribution of each substituent. Procurement of the parent scaffold is therefore indispensable for any SAR-driven antifungal discovery effort.

Physicochemical Property-Driven Lead Optimization: When Low logP and Low Melting Point Are Design Requirements

For programs requiring low lipophilicity (e.g., CNS drug discovery, aqueous formulation development), 2-(1H-pyrazol-3-yl)phenol (logP 1.54–1.78, mp 90–99 °C) provides a measurably more favorable profile than its 4-chloro (logP 2.44, mp 157–161 °C) or 4-bromo (mp 158–163 °C) analogs [6]. The ΔlogP of approximately +0.7–0.9 units for the 4-chloro analog corresponds to a predicted ~5–8× increase in octanol partitioning, which can adversely affect aqueous solubility, metabolic stability, and off-target promiscuity. When the target product profile demands low logP, the parent compound is the rational procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Pyrazol-3-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.